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Compound of Interest

Compound Name: SOD1 (147-153) human

Cat. No.: B15617174

An In-depth Technical Guide to the Human SOD1 (147-153) Peptide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the human Superoxide Dismutase
1 (SOD1) peptide fragment corresponding to amino acid residues 147-153. This peptide is of
significant interest in the study of neurodegenerative diseases, particularly Amyotrophic Lateral
Sclerosis (ALS), due to its critical role in protein aggregation.

Core Properties of Human SOD1 (147-153)

The SOD1 (147-153) peptide is a seven-amino-acid segment located at the C-terminus of the
human SODL1 protein.[1] This region is crucial for the stability and dimerization of the native
enzyme.

Peptide Sequence and Physicochemical Properties

The primary sequence and key physicochemical parameters of the SOD1 (147-153) peptide
are summarized below. These properties are essential for its synthesis, handling, and in vitro
experimental design.
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Parameter Value

Sequence (3-letter) Gly-Val-lle-Gly-lle-Ala-GlIn
Sequence (1-letter) GVIGIAQ

Molecular Formula C28H51N909

Molecular Weight 657.76 g/mol

Theoretical pl 5.53

Grand Average of Hydropathicity (GRAVY) 0.814

Calculated using the Expasy ProtParam tool.

Biological Significance in ALS

The SOD1 (147-153) peptide is a critical determinant in the aggregation pathway of the SOD1
protein, a process strongly implicated in both familial (fALS) and sporadic (SALS) forms of ALS.
[2] In its native homodimeric state, the full-length SOD1 protein buries this peptide segment at
the dimer interface, ensuring stability.[1] However, under conditions that favor the monomeric
state (e.g., loss of metal cofactors, reduction of the Cys57-Cys146 disulfide bond, or
pathogenic mutations), this aggregation-prone segment becomes exposed.[1]

The exposed GVIGIAQ sequence has a high propensity to form amyloid fibrils and can act as a
"seed" to trigger the misfolding and aggregation of full-length SOD1 monomers.[1][2] This
seeding capability accelerates the formation of toxic protein aggregates, which are a
pathological hallmark of ALS.[1]

Role in the SOD1 Aggregation Pathway

The transition of the SOD1 protein from a soluble, functional dimer to an insoluble, aggregated
fibril is a key pathological event. The SOD1 (147-153) peptide plays a pivotal role in the
initiation and acceleration of this process. The pathway can be conceptualized as follows:
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Quantitative Analysis of Seeding Activity

The ability of the SOD1 (147-153) peptide to accelerate the aggregation of the full-length
protein has been quantified using in vitro aggregation assays. The Thioflavin T (ThT)
fluorescence assay is commonly used to monitor the kinetics of fibril formation, where an
increase in fluorescence corresponds to the formation of amyloid structures. A key parameter
measured is the "lag time," which represents the time required for the initial formation of

aggregation nuclei.

Experiment Condition Result Reference
Full-length apo-SOD1WT Baseline aggregation with a o
alone standard lag time.

Full-length apo-SOD1WT + 15 Lag time for aggregation o
molar excess of GVIGIAQ shortened by nearly 50%.

Full-length apo-SOD1G93A + Fibril formation was

1
GVIGIAQ peptide significantly accelerated. s

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to
characterize the SOD1 (147-153) peptide and its role in SOD1 aggregation.
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Thioflavin T (ThT) Fluorescence Assay for Seeding

This protocol is designed to monitor the kinetics of full-length SOD1 aggregation as seeded by
the SOD1 (147-153) peptide.

Objective: To quantify the effect of the GVIGIAQ peptide on the lag time and rate of full-length
SOD1 fibril formation.

Materials:

Recombinant full-length human SOD1 (demetallated, apo-form)
e Synthetic SOD1 (147-153) peptide (GVIGIAQ)

e Thioflavin T (ThT)

o Tris(2-carboxyethyl)phosphine (TCEP)

» Potassium Phosphate buffer (10 mM, pH 7.4)

e 96-well black, clear-bottom microplates

» Teflon beads (optional, for agitation)

Fluorescence plate reader

Procedure:

o Preparation of Reagents:

o Prepare a 1 M stock solution of TCEP in water.

o Prepare a 2 mM stock solution of ThT in buffer. Filter through a 0.22 um filter and store in
the dark.

o Prepare solutions of apo-SOD1 and GVIGIAQ peptide in the potassium phosphate buffer.
Determine concentrations accurately using UV-Vis spectroscopy or other protein
guantification methods.
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e Assay Setup:

o In each well of the 96-well plate, prepare the reaction mixtures. For a final volume of 100
ML:

= Control: 40 uM apo-SOD1, 40 uM ThT, 50 mM TCEP.

» Seeded Reaction: 40 uM apo-SOD1, desired molar excess of GVIGIAQ peptide (e.qg.,
15x = 600 pM), 40 uM ThT, 50 mM TCEP.

» Peptide Alone: Desired concentration of GVIGIAQ peptide, 40 uM ThT, 50 mM TCEP.
» Buffer Blank: Buffer, 40 uM ThT, 50 mM TCEP.
o Add a small Teflon bead to each well if constant agitation is required.
e Fluorescence Measurement:
o Place the plate in a fluorescence plate reader pre-set to 37°C.
o Set the excitation wavelength to ~440 nm and the emission wavelength to ~485 nm.

o Record fluorescence intensity at regular intervals (e.g., every 10-15 minutes) for up to 48-
72 hours. Include shaking cycles before each read if using Teflon beads.

» Data Analysis:
o Subtract the background fluorescence of the buffer blank from all readings.
o Plot fluorescence intensity versus time for each condition.

o Determine the lag time for each curve, typically defined as the time to reach 10% of the
maximum fluorescence.

Transmission Electron Microscopy (TEM) of Fibrils

Objective: To visually confirm the formation of amyloid-like fibrils and characterize their
morphology.
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Materials:

o Samples from the ThT assay (at the fluorescence plateau)
o 300-mesh carbon-coated copper grids

e 1-2% Uranyl acetate solution (negative stain)

o Ultrapure water

o Filter paper

e Transmission Electron Microscope

Procedure:

Sample Application:

o Place a 5-10 pL drop of the fibril-containing solution onto a carbon-coated copper grid.

o Allow the sample to adsorb for 1-2 minutes.

Washing:
o Blot the excess sample from the grid using filter paper.

o Wash the grid by placing it face down on a drop of ultrapure water for 1 minute. Repeat
this step twice.

Staining:
o Blot the grid dry.

o Place the grid face down on a 5-10 L drop of 1-2% uranyl acetate solution for 30-60
seconds.

Final Preparation:

o Blot away the excess stain completely with filter paper.
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o Allow the grid to air-dry thoroughly before imaging.
e Imaging:

o Visualize the grid using a Transmission Electron Microscope at an appropriate
magnification to observe fibrillar structures.

Circular Dichroism (CD) Spectroscopy

Objective: To monitor changes in the secondary structure of the peptide or full-length protein
during aggregation.

Materials:

SODL1 protein or peptide samples

CD-compatible buffer (e.g., low concentration phosphate buffer)

Quartz cuvette (e.g., 0.1 cm path length)

CD Spectropolarimeter

Procedure:

e Sample Preparation:

o Prepare samples of the peptide or protein in the CD-compatible buffer at a suitable
concentration (e.g., 10-50 uM).

o Take a baseline measurement of the buffer alone.

e Spectral Acquisition:

o Place the sample in the quartz cuvette.

o Scan the sample in the far-UV region (e.g., 200-250 nm) at room temperature.

o Set the scan speed (e.g., 1 cm/min) and the number of accumulations (e.g., average of 3
scans) to obtain a good signal-to-noise ratio.
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o Time-Course Measurement (Optional):

o To monitor aggregation, acquire spectra at different time points after inducing aggregation
(e.g., by adding TCEP).

e Data Analysis:
o Subtract the buffer baseline spectrum from the sample spectra.

o Analyze the resulting spectra. A shift from a random coil or alpha-helical spectrum to one
with a minimum around 218 nm is indicative of B-sheet formation, a hallmark of amyloid
fibrils.

Experimental and Analytical Workflow

The investigation of the SOD1 (147-153) peptide typically follows a structured workflow, from
initial characterization to functional validation of its role in aggregation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [SOD1 (147-153) human peptide sequence and
properties]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15617174#sod1-147-153-human-peptide-sequence-
and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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